6-butyl-3-(2-pyridyl)isothiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-butyl-3-(2-pyridyl)isothiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound belongs to the class of isothiazolo[4,5-d]pyrimidines, which are known for their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-butyl-3-(2-pyridyl)isothiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides, followed by cyclization . The reaction conditions often include heating under reflux with a base such as sodium methoxide in butanol .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
6-butyl-3-(2-pyridyl)isothiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: m-chloroperbenzoic acid in an appropriate solvent.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines.
Scientific Research Applications
6-butyl-3-(2-pyridyl)isothiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione has several scientific research applications:
Medicinal Chemistry: The compound has been studied for its potential as a topoisomerase I inhibitor, which is crucial in cancer treatment.
Biological Studies: It has shown cytotoxicity against certain cancer cell lines, making it a candidate for further biological evaluation.
Chemical Biology: The compound can be used as a probe to study enzyme interactions and pathways involving topoisomerase I.
Mechanism of Action
The mechanism of action of 6-butyl-3-(2-pyridyl)isothiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione involves its interaction with topoisomerase I. The compound stabilizes the topoisomerase I-DNA complex, preventing the re-ligation of the DNA strand and thereby causing DNA damage during cell replication . This leads to the inhibition of cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-ones: These compounds share a similar core structure and have been studied for their antiproliferative and kinase inhibitory activities.
Thiazolo[5,4-b]pyridines: Known for their PI3K inhibitory activity, these compounds also exhibit strong biological activities.
Uniqueness
6-butyl-3-(2-pyridyl)isothiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione is unique due to its specific substitution pattern and its potent activity as a topoisomerase I inhibitor. This makes it a valuable compound for further research in medicinal chemistry and drug development.
Properties
Molecular Formula |
C14H14N4O2S |
---|---|
Molecular Weight |
302.35 g/mol |
IUPAC Name |
6-butyl-3-pyridin-2-yl-4H-[1,2]thiazolo[4,5-d]pyrimidine-5,7-dione |
InChI |
InChI=1S/C14H14N4O2S/c1-2-3-8-18-13(19)12-11(16-14(18)20)10(17-21-12)9-6-4-5-7-15-9/h4-7H,2-3,8H2,1H3,(H,16,20) |
InChI Key |
LWWUUFNTGJXENM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(=O)C2=C(C(=NS2)C3=CC=CC=N3)NC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.